Methylbromfenvinphos

DNA methylation genotoxicity organophosphate alkylation

Methylbromfenvinphos [2-bromo-1-(2,4-dichlorophenyl)ethenyl dimethyl phosphate], also reported as bromfenvinphos‑methyl (CAS 13104‑21‑7), is an organophosphate insecticide and acaricide of the enolphosphate subclass. It acts primarily through inhibition of acetylcholinesterase (AChE), leading to acetylcholine accumulation at nerve synapses in target pests.

Molecular Formula C10H10BrCl2O4P
Molecular Weight 375.96 g/mol
CAS No. 68107-00-6
Cat. No. B12056423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylbromfenvinphos
CAS68107-00-6
Molecular FormulaC10H10BrCl2O4P
Molecular Weight375.96 g/mol
Structural Identifiers
SMILESCOP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+
InChIKeyLOOAGTDYKNUDBZ-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylbromfenvinphos (CAS 68107-00-6): Organophosphate Insecticide & Acaricide – Key Identifiers and Baseline Characteristics


Methylbromfenvinphos [2-bromo-1-(2,4-dichlorophenyl)ethenyl dimethyl phosphate], also reported as bromfenvinphos‑methyl (CAS 13104‑21‑7), is an organophosphate insecticide and acaricide of the enolphosphate subclass [1]. It acts primarily through inhibition of acetylcholinesterase (AChE), leading to acetylcholine accumulation at nerve synapses in target pests. Structurally, it is the O,O‑dimethyl analogue of bromfenvinphos (the O,O‑diethyl compound), a modification that substantially alters its toxicodynamic and toxicokinetic profile [2]. The compound is historically known under the developmental code IPO‑63 and the trade name Polfos, and it has been employed both in agricultural hygiene and in veterinary disinfestation settings [1].

Why Generic Substitution Is Not Advisable for Methylbromfenvinphos Procurement


Methylbromfenvinphos cannot be considered interchangeable with its ethyl analogue bromfenvinphos (IPO‑62) or with chlorfenvinphos despite their shared enolphosphate core. Direct comparative studies demonstrate that the dimethyl phosphate ester significantly alters acetylcholinesterase inhibition potency, metabolic stability in target insects, dermal penetration, and mammalian toxicity relative to the diethyl homologues [1]. Furthermore, methylbromfenvinphos displays a unique DNA‑methylating capacity that is not proportionate to its anticholinesterase activity, a property with implications for both genotoxicity assessment and research applications [2]. These molecular‑level differences translate into distinct performance and safety profiles that preclude simple one‑for‑one substitution in experimental protocols or pest‑control programs.

Quantitative Differentiation Evidence for Methylbromfenvinphos Against Key Comparators


DNA Methylation Potential – Superior Alkylating Activity Among Organophosphate Insecticides

In a direct in‑vitro comparison of three 14C‑methyl‑labelled organophosphorus insecticides, methylbromfenvinphos exhibited the highest capacity to methylate the N‑7 position of guanine in DNA. The relative alkylation potency was established as 100:40:15 for methylbromfenvinphos, methylparathion, and malathion respectively [1]. No O6‑methylguanine, a known promutagenic adduct, was detected for any of the three compounds; the principal methylation product from methylbromfenvinphos was 7‑methylguanine [1]. This quantitative ranking facilitates selection of methylbromfenvinphos as a model alkylating organophosphate for epigenetic and DNA‑damage research.

DNA methylation genotoxicity organophosphate alkylation N7-guanine adducts

Insecticidal Efficacy – High Potency Against Musca domestica with Demonstrated DDT‑Resistance Breakage

Methylbromfenvinphos (IPO‑63) displayed an acute contact LD50 of 0.051 µg per adult Musca domestica L., indicating high intrinsic insecticidal potency [1]. In addition to activity against susceptible strains, a dose approximately three times the LD50 provided effective control of a house‑fly population that was highly resistant to DDT, evidencing a lack of cross‑resistance to this pyrethroid‑predecessor insecticide [1]. Although no direct LD50 comparator for bromfenvinphos was given in the same study, the data position methylbromfenvinphos as a viable candidate for resistance‑management rotations where DDT‑resistant populations are encountered.

insecticide resistance Musca domestica LD50 fly DDT cross‑resistance

Dermal Safety Margin – Dermal LD50 Exceeding 7 g/kg Contrasts with Typical Organophosphate Hazard Profiles

Acute dermal toxicity testing in pigs determined the dermal LD50 of methylbromfenvinphos (as methylobromphenvinfos) to be greater than 7.175 g/kg body weight [1]. This contrasts sharply with the dermal hazard of bromfenvinphos and chlorfenvinphos, which are described in the same source as possessing greater toxicity [1]. Furthermore, dermal absorption of methylbromfenvinphos is reported to be 27‑ to 75‑fold lower than absorption via the alimentary tract, corroborating the high dermal safety margin [1]. Commercial formulations (Polsep 20, Polsep 25, Polsep aerosol) have been employed in animal housing without reports of operator dermal intoxication at recommended concentrations [1].

dermal toxicity LD50 dermal veterinary hygiene occupational safety

Residual Activity Profile – Shorter Residual Effectiveness Compared to Bromfenvinphos Enables Time‑Delimited Disinfestation

A laboratory study directly comparing aerosol formulations of bromfenvinphos and methylbromfenvinphos against Musca domestica, Blattella germanica, and Sitophilus granarius on treated filter paper established that bromfenvinphos exhibited higher residual effectiveness than methylbromfenvinphos, particularly against M. domestica and S. granarius [1]. Bromfenvinphos sprayed on walls retained toxicity to flies for 7 days, whereas methylbromfenvinphos showed a high initial knockdown but shorter residual action [1]. This shorter persistence can be advantageous in scenarios requiring rapid pest elimination followed by a limited environmental half‑life, such as pre‑slaughter disinfestation or food‑processing area treatments.

residual insecticide aerosol formulation Blattella germanica Sitophilus granarius

Acetylcholinesterase Inhibition Profile – Reduced Anticholinesterase Potency Relative to the Ethyl Homologue

In a comparative toxicodynamic investigation, methylbromfenvinphos (IPO‑63) was inhibitory towards acetylcholinesterase (AChE) but demonstrated lower inhibitory potency than its ethyl analogue bromfenvinphos (IPO‑62) [1]. Additionally, IPO‑63 penetrated the ventral nerve chain of Blatta orientalis in smaller amounts than IPO‑62 and underwent slower biotransformation in the body of M. domestica [1]. These pharmacodynamic differences imply that the dimethyl phosphate ester yields a distinct target‑site interaction profile that may translate into differential selectivity between pest species and between target and non‑target organisms.

acetylcholinesterase inhibition AChE organophosphate selectivity IPO-62

High‑Impact Research & Industrial Application Scenarios for Methylbromfenvinphos (CAS 68107-00-6)


Epigenetic and DNA‑Adduct Research: Model Alkylating Organophosphate

Given that methylbromfenvinphos methylates N‑7 of guanine with 2.5‑fold greater efficiency than methylparathion and 6.7‑fold greater than malathion [1], it serves as a superior positive control or challenge agent in studies examining organophosphate‑induced DNA methylation, epigenetic modifications, and alkylation‑repair enzyme activity. The absence of O6‑methylguanine adducts further refines its utility for investigating non‑mutagenic alkylation pathways.

Resistance‑Management Programs Targeting DDT‑Resistant Musca domestica Populations

The demonstrated ability of methylbromfenvinphos to control DDT‑resistant house‑fly populations at a dose approximately three times the susceptible LD50 [2] supports its use in integrated pest management rotations where pyrethroid or organochlorine resistance is prevalent. Procurement for public‑health or livestock‑hygiene programs can be based on this specific resistance‑breakage evidence.

Veterinary Disinfestation with Elevated Operator Dermal Safety

The acute dermal LD50 exceeding 7.175 g/kg in pigs and the 27‑ to 75‑fold lower dermal absorption compared to oral uptake [3] make commercial formulations of methylbromfenvinphos (Polsep 20, Polsep 25, Polsep aerosol) suitable for large‑scale application in cattle sheds, poultry houses, and kennels where operator dermal exposure is difficult to eliminate. The wider safety margin relative to bromfenvinphos and chlorfenvinphos [3] can reduce PPE costs and regulatory burden.

Time‑Delimited Disinfestation of Food‑Processing or Pre‑Slaughter Facilities

The direct head‑to‑head aerosol study showing that methylbromfenvinphos provides high initial knockdown but shorter residual activity than bromfenvinphos [4] recommends it for situations where a limited environmental half‑life is desirable. Pre‑slaughter animal housing disinfestation, food‑storage area treatments, and laboratory insecticide‑depletion studies can leverage this property to minimize persistent residues.

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